molecular formula C13H12N4O4 B5337001 [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate

[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate

Cat. No.: B5337001
M. Wt: 288.26 g/mol
InChI Key: BEWHYKWFVRJUPQ-VGOFMYFVSA-N
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Description

[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate typically involves the condensation of 4-methylbenzaldehyde with 1-methyl-4-nitropyrazole-3-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxides or hydroxyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
  • [(E)-(4-chlorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
  • [(E)-(4-fluorophenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

[(E)-(4-methylphenyl)methylideneamino] 1-methyl-4-nitropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-9-3-5-10(6-4-9)7-14-21-13(18)12-11(17(19)20)8-16(2)15-12/h3-8H,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHYKWFVRJUPQ-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NOC(=O)C2=NN(C=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/OC(=O)C2=NN(C=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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